![molecular formula C17H15NO2S B2742221 N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide CAS No. 2034351-10-3](/img/structure/B2742221.png)
N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide
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Description
N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide, also known as FBA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown promising results in various pre-clinical studies for the treatment of cancer, inflammation, and neurological disorders.
Scientific Research Applications
Polymer Synthesis and Applications
Novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones have been developed, demonstrating significant electrochemical activity. These polymers, synthesized via electrophilic aromatic substitution and Stille cross-coupling reactions, show promise in electronic applications due to their stable electroactive properties (Baldwin et al., 2008).
Synthetic Methodologies and Heterocyclic Chemistry
Research into the aza-Piancatelli rearrangement has enabled the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This process, catalyzed by In(OTf)3, showcases the versatility of furan and thiophene derivatives in synthesizing complex heterocyclic structures (Reddy et al., 2012).
Another study highlights the DBU-mediated synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, demonstrating a straightforward and environmentally friendly methodology for creating heterocyclic compounds, which could have implications in materials science and pharmaceutical research (Raju et al., 2022).
Electrochemical Applications
Electrochemical polymerization of thiophene-furan derivatives has been explored for the development of novel conducting polymers. Such polymers exhibit enhanced capacitance properties, suggesting potential applications in energy storage devices like supercapacitors (Mo et al., 2015).
Heteroaromatic Rearrangements
The decarboxylative Claisen rearrangement of furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl derivatives has been demonstrated, providing a pathway to 2,3-disubstituted heteroaromatic products. This method offers a useful tool for the synthesis of heteroaromatic compounds with potential in various chemical industries (Craig et al., 2005).
Crystallographic Studies
Crystallographic analysis of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, helps in understanding the molecular structure and potential intermolecular interactions, which is crucial for the design of materials and drugs (Subhadramma et al., 2015).
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(9-14-6-8-21-12-14)18-10-13-1-3-15(4-2-13)16-5-7-20-11-16/h1-8,11-12H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOTUYPFEGLSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide |
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